molecular formula C7H8N2S B2961816 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole CAS No. 383142-86-7

2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole

Cat. No.: B2961816
CAS No.: 383142-86-7
M. Wt: 152.22
InChI Key: RQIUACZERDNMIO-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole is a heterocyclic compound featuring a 4,5-dihydrothiazole core fused with a pyrrole substituent. This structure combines the electron-rich aromaticity of pyrrole with the partially saturated thiazole ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-pyrrol-1-yl-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUACZERDNMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with thioamide under acidic conditions to form the desired thiazole ring . Another approach includes the use of gold-catalyzed cyclization of unconjugated ynone derivatives with 1,2-diaminoarenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

The compound 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole, featuring a combination of pyrrole and thiazole rings, has distinct chemical reactivity and potential for diverse applications.

Scientific Research Applications

This compound in Medicinal Chemistry*
this compound serves as a scaffold for developing medicinal compounds.

Pyrrole and its derivatives
Pyrrole is a five-membered nitrogen heterocycle found in many natural compounds with biological activity, including antibacterial activity . Numerous compounds are being developed based on the pyrrole heterocycle as new potential antibacterial drugs . Nitrogen-containing heterocycles have been the subject of intensive research because of their numerous and essential uses in organic synthesis, agriculture, and biology . Nitrogen heterocycles are valuable structural elements in the molecules of antibacterial drugs approved and used to treat bacterial infections .

Case Studies

The following case studies exemplify the use of pyrrole derivatives in developing antibacterial drugs:

1-Methoxypyrrole-2-carboxamide: A natural compound obtained from Streptomyces griseocarneus SWW368, 1-methoxypyrrole-2-carboxamide, has antibacterial activity against Staphylococcus aureus, Kocuria rhizophila, and Xanthomonas campestris pv. Oryzae .

Phallusialides A-E: Five novel alkaloids derived from pyrrole, phallusialides A-E, were isolated from Micromonospora sp . Two compounds (A and B) demonstrated antibacterial activity against a Gram-positive bacterium (MRSA) and a Gram-negative bacterium (Escherichia coli) .

Phenethylamine Alkaloids: Dispyrrolopyridine A and B demonstrated intense activity against Gram-positive bacteria: Staphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, and Listeria monocytogenes . Dispyrrole showed moderate activity against Gram-positive bacteria . Escherichia coli strains lacking an efflux pump were susceptible to dispyrrolopyridine A .

Data Table

CompoundActivityTarget Bacteria
1-Methoxypyrrole-2-carboxamideAntibacterialStaphylococcus aureus, Kocuria rhizophila, Xanthomonas campestris pv. Oryzae
Phallusialides A and BAntibacterialGram-positive bacterium (MRSA) and a Gram-negative bacterium (Escherichia coli)
Dispyrrolopyridine A and BIntense activity against Gram-positive bacteriaStaphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, and Listeria monocytogenes
DispyrroleModerate activity against Gram-positive bacteriaGram-positive bacteria

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole involves its interaction with specific molecular targets and pathways. For instance, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and new C–C and C–N bond formation, facilitated by alkyl radical species . These interactions can lead to the formation of biologically active compounds with diverse pharmacological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2-(1,2,3-Triazol-4-yl)-4,5-dihydrothiazoles
  • Structure : Replaces the pyrrole group with a 1,2,3-triazole moiety, enhancing hydrogen-bonding capacity and metabolic stability.
  • Synthesis : Facile methods yield high-purity compounds via cyclocondensation or click chemistry, achieving yields >80% .
  • Characterization : Single-crystal X-ray diffraction (via SHELX software ) confirms planar geometry and intermolecular interactions distinct from pyrrole derivatives.
4-(4-Aryl)-2-(Fluorophenyl)-4,5-dihydrothiazoles
  • Structure : Incorporates fluorophenyl groups, increasing lipophilicity and bioactivity.
  • Synthesis : Isostructural analogs are synthesized via regioselective cyclization, with fluorinated aryl groups improving crystallinity .
  • Applications: Demonstrated enhanced antibacterial activity compared to non-fluorinated analogs .
N-Arylpiperazines with 4,5-Dihydrothiazole Rings
  • Structure : Combines a 4,5-dihydrothiazole with N-arylpiperazine, optimizing CNS penetration.
  • Synthesis : Achieved via nucleophilic substitution (e.g., 2-(x-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole derivatives), with yields ~70–85% .
2-(1-Hydroxyethyl)-4,5-dihydrothiazole
  • Structure : Hydroxyethyl substituent enables precursor roles in flavor chemistry.
  • Synthesis : Microbial reduction of 2-acetyl-2-thiazoline using baker’s yeast under mild conditions .
  • Applications : Key intermediate for roasted aroma compounds in food (e.g., pizza dough) .

Physicochemical and Functional Properties

Compound Substituent Melting Point (°C) Key Applications Synthetic Yield
2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole Pyrrole Not reported Hypothetical medicinal/agrochemical N/A
2-(1,2,3-Triazol-4-yl)-analog Triazole 145–160 Antimicrobial agents 80–90%
Fluorophenyl derivatives 4-Fluorophenyl 180–195 Antibacterial candidates 75–85%
N-Arylpiperazine analogs Piperazine 110–125 CNS-targeted therapeutics 70–85%
2-(1-Hydroxyethyl)-analog Hydroxyethyl 65–75 Food flavor precursors 60–70%

Biological Activity

2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current research findings, including its antibacterial, anticancer, and other pharmacological properties. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of pyrrole derivatives with thiazole precursors. Various methods have been developed to optimize yield and purity, including:

  • Condensation reactions : Using aldehydes or ketones in the presence of acid catalysts.
  • Cyclization techniques : Utilizing microwave-assisted synthesis for enhanced reaction rates.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 μg/mL
This compoundEscherichia coli< 20 μg/mL
Iodophenol derivativeAcinetobacter baumannii< 2 μg/mL

These results suggest that structural modifications can enhance antibacterial efficacy, particularly through the introduction of halogen substituents .

Anticancer Activity

The compound has also shown promise in cancer research. Studies have identified it as a potential inhibitor of topoisomerase enzymes, which are critical in DNA replication and repair. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)4.0Topoisomerase inhibition
MCF-7 (Breast)2.9Induction of apoptosis
SW620 (Colon)3.5P-glycoprotein inhibition

The structure–activity relationship studies indicate that modifications at specific positions on the pyrrole ring can significantly impact cytotoxicity .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial properties of various thiazole derivatives, including this compound. The study found that:

  • Compounds with longer alkyl chains exhibited increased activity against resistant strains.
  • The iodophenol substituent led to a marked increase in potency against multidrug-resistant bacteria .

Study on Anticancer Potential

In another study focusing on anticancer activity, researchers tested the compound against a panel of tumor cell lines. The findings revealed:

  • Significant cytotoxicity was observed in multiple cell lines with a notable correlation between structural modifications and increased potency.
  • The compound's ability to inhibit P-glycoprotein suggests a potential role in overcoming drug resistance in cancer therapy .

Q & A

Q. What are the common synthetic routes for 2-(1H-Pyrrol-1-yl)-4,5-dihydrothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing precursors (e.g., thiosemicarbazides or hydrazine derivatives) with appropriate carbonyl-containing reactants in ethanol or DMF. For example, highlights refluxing stoichiometric mixtures in ethanol for 2 hours, followed by recrystallization from DMF–EtOH (1:1) to purify the product . Optimization strategies include:
  • Temperature Control : Higher temperatures (e.g., 80–100°C) may accelerate reaction rates but risk side reactions.

  • Catalyst Screening : Acidic or basic catalysts (e.g., acetic acid or KOH) can improve yields .

  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, respectively. For instance, used 1H^1H NMR to confirm substituent positions in analogous thiazole derivatives .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretches at ~1600 cm1^{-1}) .
  • Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry and confirms regiochemistry, as demonstrated in for structurally related compounds .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : Factorial design systematically evaluates multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to identify optimal conditions. and outline steps:

Variable Selection : Prioritize factors influencing yield (e.g., molar ratios, reflux time).

Design Matrix : Use a 2k^k factorial design (k = number of variables) to minimize experimental runs.

Statistical Analysis : Apply regression models (e.g., ANOVA) to quantify variable interactions. For example, orthogonal design in efficiently optimized multi-factor reactions in chemical engineering .

Validation : Confirm predictions via small-scale trials before scaling up .

Q. What computational strategies are used to predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer : Computational tools include:
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes or receptors). employed docking to evaluate pyrazole-thiazole hybrids for antimicrobial activity .

Q. How can researchers address discrepancies between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Experimental Artifacts : Impurities or side reactions (validate via HPLC or GC-MS) .

  • Model Limitations : DFT approximations may ignore solvent effects. Hybrid QM/MM methods improve accuracy .

  • Statistical Validation : Use regression analysis () to assess model fit and outliers .

  • Literature Comparison : Cross-reference with analogous systems in and to identify trends .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Scaling challenges include:
  • Heat and Mass Transfer : Larger batches may require specialized reactors (e.g., continuous-flow systems) to maintain temperature homogeneity .
  • Purification : Replace recrystallization with scalable techniques like column chromatography or membrane filtration () .
  • Process Monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time quality control .
  • Byproduct Management : Optimize stoichiometry and catalyst recycling to minimize waste .

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